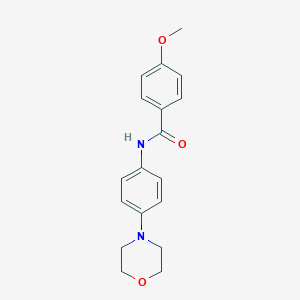

4-Methoxy-N-(4-Morpholinophenyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

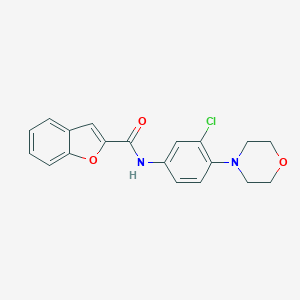

“4-methoxy-N-(4-morpholinophenyl)benzamide” is a chemical compound with the molecular formula C18H20N2O3 . It’s a benzamide derivative, which is a class of compounds containing a benzene ring and an amide group .

Synthesis Analysis

Benzamides, including “4-methoxy-N-(4-morpholinophenyl)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “4-methoxy-N-(4-morpholinophenyl)benzamide” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 312.363 Da and the monoisotopic mass is 312.147400 Da .Chemical Reactions Analysis

The synthesis of benzamides, including “4-methoxy-N-(4-morpholinophenyl)benzamide”, involves the reaction between carboxylic acids and amines at high temperatures . This reaction is facilitated by the use of a superior and recoverable catalyst, low reaction times, and ultrasonic irradiation .Wirkmechanismus

4-methoxy-N-(4-morpholinophenyl)benzamide functions as a competitive inhibitor of PTP1B, binding to the catalytic site of the enzyme and preventing its dephosphorylation activity. This results in the activation of insulin signaling pathways and increased glucose uptake by cells.

Biochemical and Physiological Effects:

4-methoxy-N-(4-morpholinophenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, 4-methoxy-N-(4-morpholinophenyl)benzamide has been shown to reduce body weight and improve lipid metabolism in obese animals. These effects are thought to be mediated through the inhibition of PTP1B and the subsequent activation of insulin signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

4-methoxy-N-(4-morpholinophenyl)benzamide is a potent inhibitor of PTP1B and has been shown to be effective in improving glucose homeostasis in animal models of type 2 diabetes. However, 4-methoxy-N-(4-morpholinophenyl)benzamide is still in the early stages of development, and its safety and efficacy in humans have not been established. Additionally, the mechanism of action of 4-methoxy-N-(4-morpholinophenyl)benzamide may be complex, and further research is needed to fully understand its effects.

Zukünftige Richtungen

There are several potential future directions for research on 4-methoxy-N-(4-morpholinophenyl)benzamide. One direction is to investigate the safety and efficacy of 4-methoxy-N-(4-morpholinophenyl)benzamide in human clinical trials. Another direction is to explore the potential therapeutic applications of 4-methoxy-N-(4-morpholinophenyl)benzamide in other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-morpholinophenyl)benzamide and its effects on insulin signaling pathways.

Synthesemethoden

The synthesis of 4-methoxy-N-(4-morpholinophenyl)benzamide involves the reaction of 4-morpholinophenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation reaction, and the resulting 4-methoxy-N-(4-morpholinophenyl)benzamide is obtained in high yield and purity.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Wirkungen

Morpholin-Derivate wie 4-Methoxy-N-(4-Morpholinophenyl)benzamid wurden in einer Vielzahl von pharmakologischen Aktivitäten gefunden . Diese Verbindungen werden häufig zur Behandlung einer Vielzahl von Krankheiten eingesetzt .

Antioxidative Aktivität

Benzamidverbindungen, einschließlich this compound, wurden in antioxidativen Aktivitäten gefunden . Sie können als freie Radikalefänger und Metallchelatbildner wirken .

Antibakterielle Aktivität

Es wurde festgestellt, dass einige Benzamidverbindungen antibakterielle Aktivitäten aufweisen . Sie können das Wachstum von sowohl grampositiven als auch gramnegativen Bakterien hemmen .

Antitumoraktivität

Benzamide wurden in der Behandlung von Krebs weit verbreitet eingesetzt . Sie haben Antitumoreigenschaften und können das Wachstum von Krebszellen hemmen .

Entzündungshemmende Aktivität

Benzamide, einschließlich this compound, wurden in entzündungshemmenden Eigenschaften gefunden

Eigenschaften

IUPAC Name |

4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-22-17-8-2-14(3-9-17)18(21)19-15-4-6-16(7-5-15)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOPRQFFTGPACG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-Adamantyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364099.png)

![3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B364135.png)

![N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B364136.png)

![2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B364161.png)

![N-[4-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B364166.png)

![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B364169.png)

![Methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364203.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B364214.png)

![N-[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364218.png)